molecular formula C37H45Cl2NO6Ti B12325559 (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride

Cat. No.: B12325559
M. Wt: 718.5 g/mol
InChI Key: YTJMLZYQYKUFOH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride is a complex organotitanium compound. It is known for its unique chiral properties and is often used in asymmetric synthesis and catalysis. The compound’s structure includes a titanium center coordinated with a dioxolane ligand and two chloride ions, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride typically involves the reaction of titanium tetrachloride with the corresponding dioxolane ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving titanium tetrachloride in a suitable solvent like dichloromethane.
  • Adding the dioxolane ligand slowly to the solution while maintaining a low temperature.
  • Stirring the mixture for several hours to ensure complete reaction.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Safety measures are strictly adhered to due to the reactivity of titanium tetrachloride.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

    Reduction: It can be reduced to lower oxidation state titanium species.

    Substitution: Ligand exchange reactions are common, where the dioxolane ligand can be replaced with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligand exchange is facilitated by using excess of the new ligand under inert atmosphere.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species. Substitution reactions result in new titanium complexes with different ligands.

Scientific Research Applications

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride has several applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the production of chiral molecules.

    Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.

    Medicine: Explored for its anticancer properties and as a drug delivery agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride involves its interaction with molecular targets through its titanium center. The compound can coordinate with various substrates, facilitating reactions through:

    Activation of Substrates: The titanium center activates substrates by coordinating with them, making them more reactive.

    Catalysis: Acts as a Lewis acid catalyst, stabilizing transition states and lowering activation energy.

    Pathways Involved: In biological systems, it may interact with proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Titanium Tetrachloride: A simpler titanium compound used in similar catalytic applications.

    Titanocene Dichloride: Another organotitanium compound with different ligand structure but similar reactivity.

    Titanium Isopropoxide: Used in organic synthesis and material science.

Uniqueness

(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride is unique due to its chiral dioxolane ligand, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is crucial.

Properties

IUPAC Name

acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O4.C4H10O2.C2H3N.2ClH.Ti/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26;1-5-3-4-6-2;1-2-3;;;/h3-13,15-21,27-28,32-33H,14,22H2,1-2H3;3-4H2,1-2H3;1H3;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMLZYQYKUFOH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CCC4)(C5=CC=CC=C5)O)C.COCCOC.Cl[Ti]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45Cl2NO6Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.